molecular formula C15H14Cl2F4N4O4 B12448899 ((3aR,4R,6R,6aR)-6-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol

((3aR,4R,6R,6aR)-6-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol

Cat. No.: B12448899
M. Wt: 461.2 g/mol
InChI Key: MITLHOCSLYNVOV-KCGFPETGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((3aR,4R,6R,6aR)-6-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3aR,4R,6R,6aR)-6-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol involves several steps, including the formation of the pyrazolo-pyrimidine core, the introduction of chlorodifluoromethyl groups, and the construction of the tetrahydrofuro-dioxol ring system. Each step requires specific reagents, catalysts, and reaction conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

((3aR,4R,6R,6aR)-6-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to aldehydes or ketones.

    Reduction: Reduction of double bonds or other functional groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group may yield an aldehyde or ketone, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, ((3aR,4R,6R,6aR)-6-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound may have potential applications as a pharmaceutical agent. Its unique structure and functional groups may confer specific biological activities, making it a candidate for drug development.

Industry

In industry, this compound may be used in the production of specialty chemicals, materials, or as a catalyst in various chemical processes. Its unique properties may offer advantages in specific industrial applications.

Mechanism of Action

The mechanism of action of ((3aR,4R,6R,6aR)-6-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ((3aR,4R,6R,6aR)-6-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol include other pyrazolo-pyrimidine derivatives, tetrahydrofuro-dioxol compounds, and chlorodifluoromethyl-substituted molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure may confer specific chemical reactivity, biological activity, and industrial applications that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H14Cl2F4N4O4

Molecular Weight

461.2 g/mol

IUPAC Name

[(3aR,4R,6R,6aR)-4-[4,6-bis[chloro(difluoro)methyl]pyrazolo[3,4-d]pyrimidin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

InChI

InChI=1S/C15H14Cl2F4N4O4/c1-13(2)28-7-6(4-26)27-11(8(7)29-13)25-10-5(3-22-25)9(14(16,18)19)23-12(24-10)15(17,20)21/h3,6-8,11,26H,4H2,1-2H3/t6-,7-,8-,11-/m1/s1

InChI Key

MITLHOCSLYNVOV-KCGFPETGSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C4=NC(=NC(=C4C=N3)C(F)(F)Cl)C(F)(F)Cl)CO)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C4=NC(=NC(=C4C=N3)C(F)(F)Cl)C(F)(F)Cl)CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.